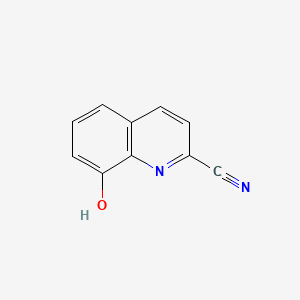
2,6-Di-tert-butyl-4-methylcyclohexanol
Descripción general
Descripción
2,6-Di-tert-butyl-4-methylcyclohexanol is an organic compound with the molecular formula C15H30O. It is a derivative of cyclohexanol, characterized by the presence of two tert-butyl groups and one methyl group attached to the cyclohexane ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Mecanismo De Acción
Target of Action
It is often used as a starting material in organic synthesis to prepare other compounds . It has chirality and can be used as the chiral skeleton of catalysts .
Mode of Action
As a chiral compound, it can influence the stereochemistry of reactions when used as a catalyst .
Pharmacokinetics
Its physical and chemical properties such as boiling point (270°c), density (0884), and solubility (soluble in organic solvents like ether and benzene, slightly soluble in water) may influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Di-tert-butyl-4-methylcyclohexanol. For instance, it should be stored in a sealed container in a dry, cool place, away from oxidizing agents and heat sources . It should be handled with appropriate protective equipment to avoid contact with skin, eyes, or the respiratory system, as it can be irritating .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Di-tert-butyl-4-methylcyclohexanol can be synthesized through a multi-step process involving the following key steps:
Formation of 2,6-Di-tert-butylcyclohexanol: This intermediate is prepared by reacting cyclohexene with tert-butyl hydroperoxide in the presence of a catalyst such as molybdenum or tungsten.
Methylation: The intermediate 2,6-Di-tert-butylcyclohexanol is then subjected to methylation using a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (DMS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-methylcyclohexanol undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-methylcyclohexanol has several scientific research applications, including:
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butyl-4-methylpyridine: This compound is used as a sterically hindered base in organic synthesis.
Uniqueness
2,6-Di-tert-butyl-4-methylcyclohexanol is unique due to its cyclohexanol backbone, which imparts different chemical properties compared to its phenol and pyridine analogs. Its structure allows for distinct reactivity and applications, particularly in the synthesis of complex organic molecules and as a stabilizer in industrial products .
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h10-13,16H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXQKWDQCODZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00889039 | |
| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00889039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163119-16-2 | |
| Record name | 2,6-Bis(1,1-dimethylethyl)-4-methylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163119-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163119162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00889039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















